molecular formula C19H22O3 B590040 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol CAS No. 1083195-05-4

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

Cat. No.: B590040
CAS No.: 1083195-05-4
M. Wt: 298.382
InChI Key: HLWUXTFOZZSNLD-HNQUOIGGSA-N
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Mechanism of Action

Target of Action

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, also known as Compound M32, is a natural product that can be isolated from Curcuma longa L The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been shown to inhibit no production , suggesting that it may interact with enzymes or receptors involved in the synthesis or signaling of nitric oxide.

Result of Action

This compound has been shown to induce apoptosis in lung cancer cells by suppressing autophagy flux and activating the p38 pathway . This suggests that it may have potential anti-cancer effects.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol are not fully elucidated yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol can be synthesized through various synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by reduction and dehydration steps . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as Curcuma longa L. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Saturated diarylheptanoids

    Substitution: Ethers and esters.

Comparison with Similar Compounds

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol can be compared with other diarylheptanoids such as:

The uniqueness of this compound lies in its specific hydroxylation pattern and its potent biological activities .

Properties

IUPAC Name

4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWUXTFOZZSNLD-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(CC/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670109
Record name 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083195-05-4
Record name 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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